molecular formula C17H19N3O2 B5300358 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile

2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile

Cat. No. B5300358
M. Wt: 297.35 g/mol
InChI Key: WZFMIYBJTWFYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells.

Mechanism of Action

2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling in cancer cells. By blocking BTK, this compound prevents the activation of downstream signaling pathways that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have immunomodulatory effects. Specifically, this compound has been shown to enhance the activity of natural killer cells, which are important immune cells that can recognize and kill cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, which can contribute to the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile is that it has been extensively studied in preclinical models of cancer, which provides a strong basis for its potential use in clinical trials. However, one limitation of this compound is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile. One potential direction is to further explore its immunomodulatory effects, particularly in the context of combination therapy with other immunotherapies. Another direction is to investigate its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the optimal dosing and schedule of this compound in humans, as well as its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromobenzonitrile to form 2-(5-bromo-2-furyl)benzonitrile. This compound is then reacted with N-(2-chloroethyl)morpholine to yield 5-(2-chloroethyl)-2-(5-bromo-2-furyl)benzonitrile. The final step involves the reaction of this compound with formaldehyde and ammonium chloride to form this compound.

Scientific Research Applications

2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-[5-[[2-(aminomethyl)morpholin-4-yl]methyl]furan-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-9-13-3-1-2-4-16(13)17-6-5-14(22-17)11-20-7-8-21-15(10-19)12-20/h1-6,15H,7-8,10-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFMIYBJTWFYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(O2)C3=CC=CC=C3C#N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.